molecular formula C8H5KN2O2 B2353980 Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2580205-48-5

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B2353980
CAS No.: 2580205-48-5
M. Wt: 200.238
InChI Key: FKKIRFBHBYBQJY-UHFFFAOYSA-M
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Description

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their nitrogen-containing heterocyclic structures, which include both pyrrole and pyrazine rings. Pyrrolopyrazine derivatives have been widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The preparation of pyrrolopyrazine derivatives, including potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate, involves several synthetic routes. One common method involves the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: This final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolopyrazine derivative.

Chemical Reactions Analysis

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, antiviral, and antitumor properties.

    Medicine: Due to its diverse biological activities, it is explored for potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

Properties

IUPAC Name

potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKIRFBHBYBQJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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